Home > Products > Screening Compounds P21805 > Flubendazole oxime
Flubendazole oxime - 134785-76-5

Flubendazole oxime

Catalog Number: EVT-1577147
CAS Number: 134785-76-5
Molecular Formula: C16H13FN4O3
Molecular Weight: 328.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Flubendazole oxime is a chemical compound derived from flubendazole, which is a benzimidazole derivative primarily used as an anthelmintic agent. The oxime modification enhances its chemical properties and potential biological activities, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

Source

Flubendazole oxime is synthesized from flubendazole through a reaction with hydroxylamine hydrochloride. This process can be performed under controlled conditions to ensure high yield and purity, often involving the use of bases such as sodium acetate to facilitate the reaction.

Classification

Flubendazole oxime falls under the category of oxime derivatives, which are characterized by the presence of the functional group R1R2C=NOH. It is classified as a pharmaceutical compound with potential applications in treating parasitic infections and cancer due to its ability to inhibit tubulin polymerization.

Synthesis Analysis

Methods

The synthesis of flubendazole oxime typically involves the following steps:

  1. Reaction with Hydroxylamine: Flubendazole is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
  2. Control of Reaction Conditions: Parameters such as temperature, pH, and reaction time are carefully controlled to maximize yield and purity.

Technical Details

  • Industrial Production: For large-scale synthesis, continuous flow reactors and automated systems are employed to enhance efficiency and scalability.
  • Yield Optimization: The reaction conditions are optimized to achieve yields often exceeding 90% in laboratory settings.
Molecular Structure Analysis

Structure

Flubendazole oxime has a molecular formula that reflects its structure as an oxime derivative of flubendazole. The structural representation includes a benzimidazole core modified with an oxime group.

Data

  • Molecular Weight: Approximately 290.34 g/mol.
  • Chemical Structure: The compound features a hydroxylamine moiety attached to the benzimidazole ring, which influences its reactivity and biological activity.
Chemical Reactions Analysis

Reactions

Flubendazole oxime can participate in various chemical reactions:

  • Oxidation: The oxime group can be oxidized to form nitrile derivatives using agents like m-chloroperbenzoic acid or hydrogen peroxide.
  • Reduction: Reduction can convert the oxime group into amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The oxime can undergo nucleophilic substitution reactions to form substituted derivatives.

Technical Details

  • Common Reagents: Various reagents are employed depending on the desired transformation (e.g., alkyl halides for substitution).
  • Reaction Conditions: Conditions such as solvent choice and temperature are critical for optimizing yields in these reactions.
Mechanism of Action

Flubendazole oxime exerts its biological effects primarily through its interaction with tubulin.

Process

  • Tubulin Binding: The compound binds to tubulin, inhibiting its polymerization into microtubules.
  • Cell Division Disruption: This disruption impairs cell division, particularly affecting rapidly dividing cells such as those found in tumors or parasitic infections.

Data

Research indicates that flubendazole oxime may induce mitotic catastrophe in cancer cells, leading to cell death through mechanisms similar to those observed with other benzimidazole derivatives like mebendazole and albendazole .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline compound.
  • Solubility: Soluble in organic solvents but less so in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: The presence of the oxime group enhances reactivity compared to its parent compound, allowing for diverse chemical transformations .
Applications

Flubendazole oxime has several notable applications:

  • Scientific Research: Used as a building block for synthesizing more complex molecules.
  • Biological Studies: Investigated for its potential as an antiparasitic agent due to its ability to disrupt microtubule dynamics.
  • Medicinal Chemistry: Explored for anticancer properties, particularly for inhibiting tubulin polymerization and inducing apoptosis in cancer cells .
  • Pharmaceutical Development: Utilized in developing new pharmaceuticals and agrochemicals due to its unique chemical properties.
Introduction to Flubendazole Oxime

Chemical Identity and Structural Characterization

Flubendazole oxime (C₁₆H₁₃FN₄O₃; CID 9576818) represents a structurally modified derivative of the anthelmintic agent flubendazole, distinguished by the oxime functionalization at the carbonyl position [1] [3]. This modification replaces the ketone group (C=O) with a hydroxyimino moiety (C=N-OH), fundamentally altering the molecule's electronic distribution and spatial configuration. The compound's IUPAC nomenclature is 5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid (E)-methyloxime, reflecting its benzimidazole core with fluorophenyl and carbamate-oxime substituents [1].

Spectroscopic characterization reveals critical structural fingerprints: infrared spectroscopy confirms the oxime formation through the disappearance of the carbonyl stretch (~1640 cm⁻¹) and emergence of characteristic N-OH and C=N vibrations at 3200-3400 cm⁻¹ and 1600-1650 cm⁻¹, respectively [3] [9]. Nuclear magnetic resonance (¹H-NMR) displays diagnostic peaks including the oxime proton at δ 8.5-9.0 ppm and the carbamate methoxy singlet at δ 3.7 ppm, while ¹³C-NMR shows the oxime carbon resonance at δ 150-155 ppm [9]. Mass spectrometry provides confirmation via the molecular ion peak at m/z 316.1 [M+H]⁺, consistent with the molecular formula [9].

The synthetic route to flubendazole oxime follows classical oxime formation protocols, involving condensation of flubendazole with hydroxylamine hydrochloride under basic conditions (Figure 1) [3] [10]. This reaction typically proceeds in ethanol or methanol at 60-80°C, yielding predominantly the E-isomer due to thermodynamic stability. Crystallization from acetonitrile or ethanol affords analytically pure material suitable for pharmaceutical investigation [10].

Table 1: Comparative Molecular Properties of Flubendazole and Flubendazole Oxime

PropertyFlubendazoleFlubendazole Oxime
Molecular FormulaC₁₆H₁₂FN₃O₃C₁₆H₁₃FN₄O₃
Molecular Weight (g/mol)313.29316.31
Key Functional GroupsKetone, carbamateOxime, carbamate
Characteristic IR (cm⁻¹)1640 (C=O)3200 (N-OH), 1610 (C=N)
Solubility (Water)NegligibleModerate improvement
BioavailabilityLow (<10%)Enhanced (preclinical)

Historical Development and Repurposing in Pharmaceutical Research

Flubendazole's initial development by Janssen Pharmaceuticals in the 1970s targeted gastrointestinal nematodes in veterinary and human medicine, receiving approval in 1980 [2] [8]. The discovery of its unexpected macrofilaricidal activity emerged from World Health Organization (WHO)-sponsored studies in the 1970s, where parenteral administration demonstrated near-complete eradication of adult Onchocerca volvulus in human trials [2]. However, this formulation caused injection-site abscesses, halting clinical development despite impressive efficacy [2] [8].

The modern repurposing initiative began in 2011 when the Drugs for Neglected Diseases Initiative (DNDi), funded by the Bill & Melinda Gates Foundation, prioritized flubendazole as a candidate for human filarial diseases [8]. This program aimed to overcome the bioavailability barrier through innovative formulations. Abbott Laboratories (later AbbVie) developed an amorphous solid dispersion that dramatically enhanced oral absorption, enabling preclinical proof-of-concept studies in murine filariasis models [2]. By 2012, Janssen Research & Development assumed responsibility, creating a high-concentration formulation that facilitated comprehensive safety, pharmacokinetic, and efficacy studies [2] [8].

Key scientific insights driving this resurgence included:

  • Demonstration of tubulin-binding irreversibility in filarial parasites compared to mammalian cells
  • Evidence that brief drug exposure (5-7 days) could achieve permanent damage to adult worms
  • Recognition of pharmacological synergies with existing antifilarial agents [2]

The research timeline illustrates this evolution:

graph LRA[1980 - Flubendazole Approved] --> B[1983 - Human Macrofilaricidal Trial]B --> C[2011 - DNDi Reformulation Program]C --> D[2012 - Janssen Reformulation]D --> E[2014 - Preclinical Completion]

Position Within the Benzimidazole Carbamate Class

Flubendazole oxime belongs to the benzimidazole carbamate pharmacophore, characterized by a bicyclic benzimidazole core linked to a carbamate group at the 2-position [6] [10]. This class inhibits nematode β-tubulin polymerization, disrupting microtubule-dependent processes like nutrient absorption and egg production [4] [5]. Flubendazole oxime maintains the core pharmacophore (benzimidazole-carbamate linkage) essential for tubulin binding, while the oxime modification modulates electronic properties and metabolic susceptibility [3] [4].

Comparative physicochemical properties reveal significant advantages over parent flubendazole:

  • Enhanced water solubility: The oxime's polarity increases aqueous solubility, potentially improving bioavailability
  • Metabolic resistance: Resistance to carbonyl-reducing enzymes (CREs) that deactivate flubendazole to reduced flubendazole (FLU-R)
  • Stability profile: Retention of anthelmintic activity under physiological pH conditions [3] [4]

Table 2: Comparative Analysis of Key Benzimidazole Carbamates

CompoundMolecular WeightKey SubstituentMetabolic VulnerabilitySpectrum Enhancement
Albendazole265.34PropylthioSulfoxidationBroad-spectrum
Mebendazole295.29BenzoylReductionSoil-transmitted helminths
Flubendazole313.29FluorobenzoylCarbonyl reductionMacrofilaricidal activity
Flubendazole Oxime316.31Fluorobenzoyl oximeCRE-resistantImproved bioavailability

The mechanistic differentiation lies in its interaction with drug-metabolizing enzymes in helminths. Parasitic nematodes like Haemonchus contortus express carbonyl-reducing enzymes (CREs) that convert flubendazole to pharmacologically inactive reduced flubendazole (FLU-R) [4]. Drug-resistant strains exhibit elevated CRE activity, accelerating this deactivation pathway. Flubendazole oxime evades this resistance mechanism by replacing the metabolically vulnerable ketone with the stable oxime group, thereby maintaining intracellular concentrations within target parasites [4]. This metabolic stability represents a significant pharmacological advantage in benzimidazole-resistant helminth strains [4] [6].

Properties

CAS Number

134785-76-5

Product Name

Flubendazole oxime

IUPAC Name

methyl N-[6-[(E)-C-(4-fluorophenyl)-N-hydroxycarbonimidoyl]-1H-benzimidazol-2-yl]carbamate

Molecular Formula

C16H13FN4O3

Molecular Weight

328.3 g/mol

InChI

InChI=1S/C16H13FN4O3/c1-24-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21-23)9-2-5-11(17)6-3-9/h2-8,23H,1H3,(H2,18,19,20,22)/b21-14+

InChI Key

MHVJRUONOLUWIE-KGENOOAVSA-N

SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=NO)C3=CC=C(C=C3)F

Synonyms

flubendazole oxime

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=NO)C3=CC=C(C=C3)F

Isomeric SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)/C(=N/O)/C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.